
5-(Isocyanomethyl)-1,3-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Isocyanomethyl)-1,3-benzenediol is an organic compound that features both isocyanide and phenol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of resorcinol with chloroform and potassium hydroxide to form the intermediate 5-(chloromethyl)-1,3-benzenediol, which is then treated with silver cyanide to yield the desired isocyanomethyl derivative .
Industrial Production Methods
Industrial production of 5-(Isocyanomethyl)-1,3-benzenediol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Isocyanomethyl)-1,3-benzenediol undergoes various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under appropriate conditions.
Reduction: The isocyanide group can be reduced to form corresponding amines.
Substitution: The isocyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can react with the isocyanomethyl group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Isocyanomethyl)-1,3-benzenediol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 5-(Isocyanomethyl)-1,3-benzenediol involves its reactivity due to the presence of both isocyanide and phenol groups. The isocyanide group can act as a nucleophile or electrophile, participating in various chemical reactions. The phenol groups can undergo oxidation and substitution reactions, contributing to the compound’s versatility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Isocyanomethyl)-1,3-benzenediol: Unique due to the presence of both isocyanide and phenol groups.
5-(Chloromethyl)-1,3-benzenediol: Precursor in the synthesis of the isocyanomethyl derivative.
5-(Aminomethyl)-1,3-benzenediol: Similar structure but with an amine group instead of an isocyanide.
Eigenschaften
CAS-Nummer |
602261-97-2 |
|---|---|
Molekularformel |
C8H7NO2 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
5-(isocyanomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H7NO2/c1-9-5-6-2-7(10)4-8(11)3-6/h2-4,10-11H,5H2 |
InChI-Schlüssel |
XCDUKHUVLMFXKC-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CC1=CC(=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



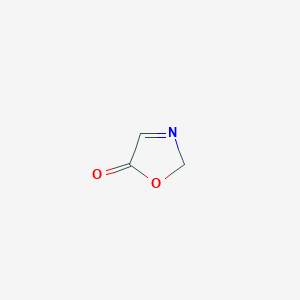

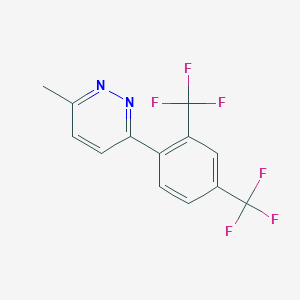



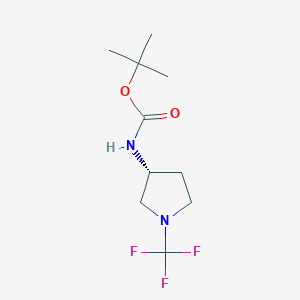

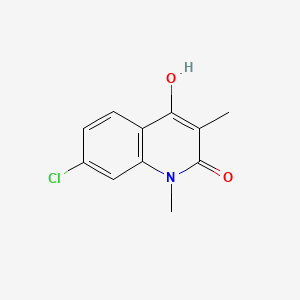
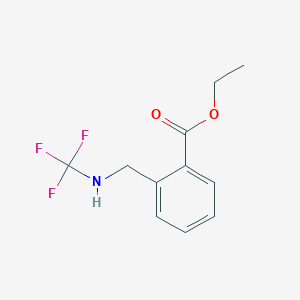
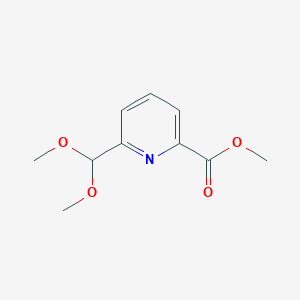
![3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13944539.png)

